1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8ClF3O2 |
|---|---|
Molecular Weight |
264.63 g/mol |
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H8ClF3O2/c12-8-4-6(10(1-2-10)9(16)17)3-7(5-8)11(13,14)15/h3-5H,1-2H2,(H,16,17) |
InChI Key |
QUODQAOGGUGPLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation Mechanism
The silver-catalyzed method proceeds via a carbene intermediate:
Diastereoselectivity in Resolution
The (1R,3R) enantiomer is favored due to steric interactions between the trifluoromethyl group and the chiral amine’s bulky side chain during crystallization.
Industrial-Scale Considerations
For large-scale production, the perfluoroalkyl sulfone method is preferred due to:
Chemical Reactions Analysis
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anti-inflammatory Properties : Similar compounds have shown promise in inhibiting leukotriene synthesis, which is crucial in inflammatory responses. Research is ongoing to elucidate the specific biological targets and mechanisms of action for 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid, as it may exhibit similar anti-inflammatory effects .
- Drug Development : This compound serves as an intermediate in synthesizing drugs targeting metabolic disorders. Its structural characteristics may enhance the efficacy of pharmaceutical agents by improving their bioavailability .
Agricultural Chemistry
In agricultural applications, this compound is utilized for:
- Agrochemical Formulation : The compound enhances the stability and bioavailability of pesticides and herbicides. Its unique chemical properties allow for improved efficacy in agricultural practices .
Material Science
Research into the material science applications of this compound includes:
- Polymer Development : The compound is explored for its potential in creating advanced materials, including polymers with unique properties suitable for coatings and adhesives. The trifluoromethyl group contributes to the material's chemical resistance and durability .
Fluorine Chemistry
The presence of the trifluoromethyl group makes this compound valuable in fluorine chemistry research:
- Study of Fluorinated Compounds : Compounds with trifluoromethyl groups are known for their unique reactivity and stability. This compound can serve as a model for studying the behavior of similar fluorinated compounds in various chemical reactions .
Analytical Chemistry
In analytical applications, this compound is used as a standard:
- Detection and Quantification : It aids in the detection and quantification of other compounds in complex mixtures, enhancing analytical methods' reliability .
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Antimicrobial Resistance : A study demonstrated the effectiveness of structurally similar compounds against multidrug-resistant strains of bacteria, suggesting potential therapeutic applications for this compound in treating resistant infections .
- Cancer Treatment Exploration : Research has focused on using this compound in combination with traditional chemotherapeutics, showing enhanced efficacy and reduced side effects in preclinical models .
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can form covalent bonds with target molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and functional attributes of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid with analogous cyclopropane-carboxylic acid derivatives:
Key Findings:
trans-Stereoisomers (e.g., in ) exhibit distinct spatial arrangements, which may alter pharmacokinetic profiles .
Synthetic Complexity :
- The target compound requires multi-step acetylation and coupling, whereas simpler analogs (e.g., ) may be synthesized via fewer steps .
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid (CAS No. 1314770-57-4) is a synthetic compound with notable biological activity. It features a cyclopropane ring and a trifluoromethyl-substituted phenyl group, contributing to its unique chemical properties. This article compiles relevant research findings, case studies, and data tables focusing on its biological activity.
- Molecular Formula : C11H8ClF3O2
- Molecular Weight : 264.63 g/mol
- LogP : 2.91 (indicating moderate lipophilicity) .
This compound exhibits several biological activities, primarily related to its interaction with various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic processes, potentially impacting lipid metabolism and energy production .
- Endocrine Disruption : Preliminary studies suggest that the compound may exhibit endocrine-disrupting properties, particularly through modulation of estrogen receptor activity. This could lead to alterations in reproductive health and development .
Study on Metabolic Effects
A comparative study investigated the metabolic effects of cyclopropanecarboxylic acids, including this compound. Results indicated that these compounds could significantly influence carnitine metabolism, which is crucial for fatty acid oxidation .
Estrogenic Activity Assessment
Research evaluating the estrogenic effects of various compounds highlighted that this compound may exhibit weak estrogenic activity in vitro. This was assessed using MCF-7 breast cancer cell lines, where the compound demonstrated a dose-dependent increase in cell proliferation, suggesting potential implications for breast cancer risk .
Data Table: Biological Activity Summary
| Biological Activity | Observations | Reference |
|---|---|---|
| Enzyme Inhibition | Impacts lipid metabolism | |
| Endocrine Disruption | Alters estrogen receptor activity | |
| Estrogenic Activity | Dose-dependent proliferation in MCF-7 cells |
Pharmacological Implications
The pharmacological profile of this compound suggests potential applications in therapeutic areas related to metabolic disorders and hormonal imbalances:
- Potential Therapeutic Uses : Given its influence on metabolic pathways, the compound might be explored for managing conditions like obesity or metabolic syndrome.
- Risks Associated with Endocrine Disruption : The observed estrogenic effects raise concerns about long-term exposure and its implications for reproductive health.
Future Research Directions
Further studies are needed to elucidate the full spectrum of biological activities associated with this compound. Key areas for future research include:
- Longitudinal studies assessing chronic exposure effects.
- Detailed mechanistic studies to understand how this compound interacts at the molecular level with enzymes and receptors.
- Evaluating the safety profile in vivo to establish any potential toxicological risks.
Q & A
Q. What are the key synthetic routes for 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid?
Methodological Answer: The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or substitution reactions. For example:
- Step 1 : React 3-chloro-5-(trifluoromethyl)benzene derivatives with cyclopropane precursors (e.g., ACE-Cl and K₂CO₃ in dichloroethane under reflux) to form the cyclopropane core .
- Step 2 : Carboxylic acid functionalization may involve hydrolysis of ester intermediates using H₂SO₄/MeOH or KOH/DMSO with H₂O₂ .
- Key Conditions : Reflux times (2–12 h), solvents (DCE, THF), and reducing agents (Na(OAc)₃BH) are critical for yield optimization .
Q. How is the compound characterized for structural confirmation?
Methodological Answer:
Q. What are the stability considerations for this compound under laboratory conditions?
Methodological Answer:
- Storage : Store below -20°C in airtight containers to prevent hydrolysis of the cyclopropane ring or carboxylic acid .
- Light Sensitivity : Protect from UV exposure to avoid degradation of the trifluoromethyl group .
- pH Sensitivity : Avoid strong bases (e.g., NaOH >3 N) to prevent decarboxylation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT Calculations : Model electronic effects of the chloro and trifluoromethyl groups on reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .
- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. THF) to optimize reaction conditions for coupling reactions .
- Docking Studies : Predict binding affinities for biological targets (e.g., enzyme active sites) using software like AutoDock Vina .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies to identify variability sources .
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized protocols (e.g., ATP-based viability assays vs. fluorescence microscopy) .
- SAR Studies : Modify substituents (e.g., replacing trifluoromethyl with methylsulfanyl) to isolate structure-activity relationships .
Q. How can analytical methods be optimized for trace impurity detection?
Methodological Answer:
- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients to separate impurities (e.g., unreacted cyclopropane precursors) .
- GC-FID : Quantify volatile byproducts (e.g., methyl esters) with helium carrier gas and programmed temperature ramps .
- Validation : Follow ICH guidelines for LOD/LOQ determination using spiked samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
